Compound Description: This compound is a 1,4-dihydropyridine derivative containing a 2-thienyl substituent at the 4-position. The research paper focuses on its crystal structure analysis, revealing a flat boat conformation for the 4-thienyl-1,4-dihydropyridine moiety and the presence of stabilizing intermolecular hydrogen bonds. []
Relevance: This compound shares a core 1,4-dihydropyridine structure with dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds feature a 2-thienyl substituent at the 4-position of the dihydropyridine ring. [] The difference lies in the substituent at the 1-position and the ester groups.
Compound Description: This compound is a nifedipine analog, designed as a potential calcium channel blocker. The paper investigates its unexpected degradation products during saponification experiments. []
Relevance: Both this compound and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class, known for their calcium channel blocking properties. [] They share a similar core structure, differing in the 4-aryl substituent and the ester groups.
Compound Description: This compound is investigated for its antihypertensive effects and its ability to inhibit [3H]nimodipine binding to rat cardiac membrane homogenate. Research determined that the (4S)-(+)-enantiomer is the active form. [, ]
Relevance: This compound shares the 1,4-dihydropyridine core with dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] They differ in the 4-aryl substituent and the 1-position substituent. Both compounds highlight the importance of specific substituents and stereochemistry within the dihydropyridine scaffold for biological activity.
Compound Description: This compound, manidipine, is a calcium channel blocker with antihypertensive activity. The paper describes the synthesis and biological evaluation of its enantiomers. The (S)-(+)-enantiomer was determined to be significantly more potent than the (R)-(-)-isomer. []
Relevance: Similar to dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate, manidipine belongs to the 1,4-dihydropyridine class of calcium channel blockers. [] The structural variations lie in the 4-aryl substituent and the substituent at the 1-position, influencing their pharmacological profiles.
Compound Description: This novel water-soluble dihydropyridine derivative, NKY-722, is a potent calcium channel antagonist. The studies investigated its effects on isolated canine arteries, demonstrating its ability to relax various arteries and inhibit contractions induced by different agents. [, ]
Relevance: NKY-722 and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core and showcase the versatility of this scaffold for developing calcium channel blockers. [, ] They differ in the 4-aryl group and the substituent at the 1-position, impacting their pharmacological properties.
Compound Description: This 1,4-dihydropyridine derivative, MN9202, is studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury. The research demonstrates its ability to improve survival rates and attenuate various physiological parameters associated with the injury. [, ]
Relevance: MN9202 and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same 1,4-dihydropyridine class. [, ] The main structural difference lies in the 4-aryl substituent and the ester groups, influencing their specific biological effects.
Compound Description: TC-81 is a newly synthesized calcium antagonist. Studies focus on its absorption, distribution, metabolism, and excretion in rats and dogs. [, ]
Relevance: Both TC-81 and dimethyl 4-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class and exhibit calcium channel blocking properties. [, ] The structural distinctions reside in the 4-aryl substituent and the substituent at the 1-position.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.